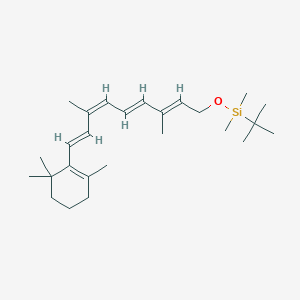
9-cis-(tert-Butyldimethylsilyl)retinyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cis-(tert-Butyldimethylsilyl)retinyl Ether is a synthetic derivative of retinoids, which are compounds related to vitamin A. This compound is characterized by the presence of a 9-cis configuration and a tert-butyldimethylsilyl protecting group. It is primarily used in scientific research, particularly in the study of retinoid biology and chemistry.
Preparation Methods
The synthesis of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether involves several steps. The starting material is typically all-trans-retinol, which undergoes isomerization to form 9-cis-retinol. This isomerization can be achieved using light or chemical reagents. The 9-cis-retinol is then reacted with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, to form this compound .
Chemical Reactions Analysis
9-cis-(tert-Butyldimethylsilyl)retinyl Ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form 9-cis-retinoic acid, a biologically active form of retinoid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield 9-cis-retinol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield 9-cis-retinol.
Scientific Research Applications
9-cis-(tert-Butyldimethylsilyl)retinyl Ether is widely used in scientific research due to its stability and ability to act as a precursor for other retinoid compounds. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various retinoid derivatives.
Biology: Researchers use this compound to study the biological effects of retinoids, including their role in cell differentiation and proliferation.
Medicine: It is used in the development of retinoid-based therapies for conditions such as acne, psoriasis, and certain types of cancer.
Mechanism of Action
The mechanism of action of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether involves its conversion to active retinoid forms, such as 9-cis-retinoic acid. These active forms bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. The binding of retinoids to these receptors modulates the transcription of genes involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
9-cis-(tert-Butyldimethylsilyl)retinyl Ether is unique due to its 9-cis configuration and the presence of a tert-butyldimethylsilyl protecting group. Similar compounds include:
All-trans-retinyl acetate: A derivative of all-trans-retinol, used in similar research applications.
13-cis-retinoic acid: An isomer of retinoic acid, used in the treatment of severe acne.
9-cis-retinoic acid: The active form of this compound, used in research and potential therapeutic applications.
These compounds share similar biological activities but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
tert-butyl-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h11,13-14,16-18H,12,15,19-20H2,1-10H3/b14-11+,17-16+,21-13-,22-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLHWHHSTDVNQC-CHOXORPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO[Si](C)(C)C(C)(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO[Si](C)(C)C(C)(C)C)\C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)
![[5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140637.png)
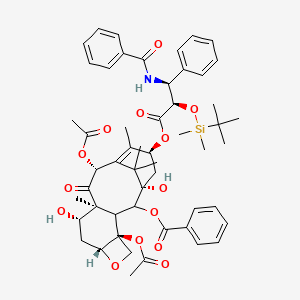
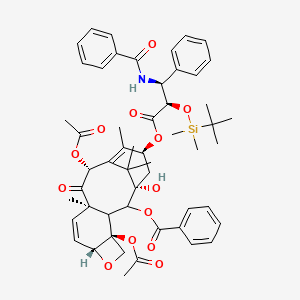
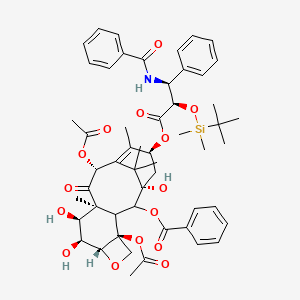
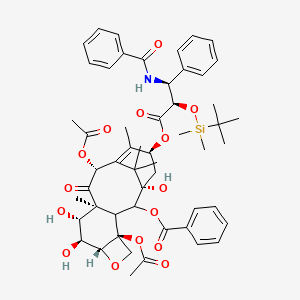
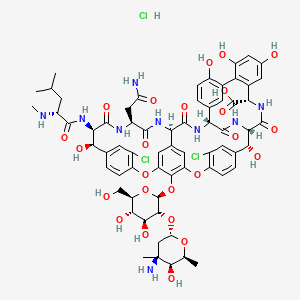
![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/new.no-structure.jpg)
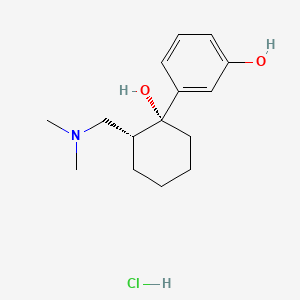
![Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate](/img/structure/B1140649.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

![4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B1140657.png)
